2-Methyl-d3-butanal
Description
Properties
CAS No. |
87019-40-7 |
|---|---|
Molecular Formula |
C5H7D3O |
Molecular Weight |
89.15 |
Purity |
90% min. |
Synonyms |
2-Methyl-d3-butanal |
Origin of Product |
United States |
Advanced Analytical Techniques for 2 Methyl D3 Butanal in Research
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The use of isotopically labeled compounds like 2-Methyl-d3-butanal significantly enhances the capabilities of MS in various research applications.
Role as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a substance that is added in a constant amount to samples, a calibration standard, and a blank. This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 2-methylbutanal, and other similar volatile compounds. lcms.cz The use of a deuterated analog as an internal standard is particularly advantageous because it has nearly identical chemical and physical properties to the analyte of interest. frontiersin.org This similarity ensures that both the analyte and the internal standard behave similarly during sample preparation, extraction, and chromatographic separation, thus compensating for any losses or variations that may occur during these steps. lcms.czfrontiersin.org
The quantification is achieved by comparing the response of the analyte to the response of the internal standard. population-protection.eu In mass spectrometry, the deuterated standard can be easily distinguished from the native analyte due to their mass difference, while their similar retention times in chromatography ensure they are analyzed under the same conditions. This approach significantly improves the accuracy and reproducibility of quantitative results, especially in complex matrices like food, beverages, and biological samples. lcms.czscience.gov For instance, the use of deuterated internal standards in the analysis of pesticides and mycotoxins in various cannabis matrices has been shown to resolve issues of quantitative accuracy that arise from matrix effects. lcms.cz
Table 1: Application of Deuterated Internal Standards in Quantitative Analysis
| Analytical Method | Analyte | Internal Standard | Matrix | Key Advantage | Reference |
|---|---|---|---|---|---|
| UHPLC-MS/MS | Pesticides & Mycotoxins | Deuterated Analogues | Cannabis | Resolves issues of quantitative accuracy due to matrix effects. | lcms.cz |
| GC-MS | Chemical Warfare Agents | Deuterated Sulphur Mustard | Various | Improves reliability of analytical results. | population-protection.eu |
| HS-SPME-GC-MS | Volatile Fermentation Products | Polydeuterated Internal Standards | Wine | Accounts for matrix effects like ionic strength and ethanol (B145695) content. | researchgate.net |
Stable Isotope Dilution Analysis (SIDA) Method Development and Validation
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard in quantitative mass spectrometry. frontiersin.org This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. frontiersin.orgresearchgate.net The isotopically labeled standard acts as an ideal internal standard, co-eluting with the analyte and experiencing the same chemical and physical processes throughout the analytical procedure. frontiersin.org
The development of a SIDA method requires the synthesis or commercial availability of the labeled compound. researchgate.net Method validation involves assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). frontiersin.org Calibration curves are constructed by plotting the ratio of the analyte's signal to the internal standard's signal against the ratio of their concentrations. frontiersin.org This ratiometric measurement corrects for variations in sample volume, injection volume, and ionization efficiency, leading to highly accurate and precise results. nih.gov SIDA has been successfully applied to the analysis of various compounds, including mycotoxins, furan (B31954) metabolites, and prenylated flavonoids in complex matrices. frontiersin.orgnih.govnih.gov
High-Resolution Mass Spectrometry for Isotopic Tracing
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of ions with very similar mass-to-charge ratios. nih.gov This capability is crucial for isotopic tracing studies, where researchers track the metabolic fate of isotopically labeled substrates through biochemical pathways. nih.gov By introducing a labeled compound like this compound into a biological system, HRMS can be used to identify and quantify its metabolites, providing a dynamic view of cellular metabolism. nih.govsilantes.com
The high mass accuracy of HRMS allows for the confident identification of metabolites by matching their exact masses to theoretical values. nih.gov Isotopic tracing experiments using HRMS are powerful tools for understanding disease mechanisms, such as metabolic alterations in cancer, and for discovering novel diagnostic and therapeutic targets. nih.gov The technique helps to unravel metabolic rewiring and quantify metabolic fluxes. nih.govsilantes.com
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, molecules are ionized and then fragmented into smaller, charged particles. The pattern of these fragments, known as the fragmentation pattern or mass spectrum, is unique to a specific molecule and can be used for its structural elucidation. chemguide.co.ukdocbrown.info For aldehydes like 2-methylbutanal, characteristic fragmentation includes the loss of a hydrogen atom or the CHO group. libretexts.org
The fragmentation pattern of this compound will differ from its non-deuterated counterpart due to the presence of deuterium (B1214612) atoms. The mass of the molecular ion will be higher by three mass units. Furthermore, fragments containing the deuterated methyl group will also have a higher mass. By comparing the fragmentation patterns of the labeled and unlabeled compounds, researchers can gain detailed insights into the fragmentation mechanisms and confirm the structure of the analyte. For instance, in aldehydes, cleavage of bonds next to the carbonyl group is common. libretexts.orgmiamioh.edu The analysis of these patterns is essential for identifying unknown compounds and for confirming the identity of known substances in complex mixtures.
Table 2: Common Mass Spectral Fragments for Aldehydes
| Ion | Description | Significance | Reference |
|---|---|---|---|
| [M]+ | Molecular ion | Represents the intact molecule minus one electron. | docbrown.info |
| [M-1]+ | Loss of a hydrogen atom | Common fragmentation for aldehydes. | libretexts.org |
| [M-29]+ | Loss of a CHO group | Characteristic fragmentation for aldehydes. | libretexts.org |
| [M-H2O]+ | Loss of a water molecule | More likely to occur in aldehydes than ketones during ionization. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.
Utilization of Deuterated Solvents for Enhanced Spectral Resolution
In proton NMR (¹H NMR) spectroscopy, it is standard practice to dissolve the sample in a deuterated solvent (a solvent where most hydrogen atoms have been replaced by deuterium). docbrown.info The use of deuterated solvents is critical because the deuterium signal is not observed in the ¹H NMR spectrum, thus preventing the large solvent signal from obscuring the signals of the analyte. docbrown.info Common deuterated solvents include chloroform-d (B32938) (CDCl₃), deuterium oxide (D₂O), and dimethyl sulfoxide-d₆ (DMSO-d₆). acs.orgwashington.edu
When analyzing this compound, the use of a deuterated solvent is essential to obtain a clear and interpretable ¹H NMR spectrum of the non-deuterated parts of the molecule. The deuterium atoms on the methyl group of this compound itself will not produce a signal in the ¹H NMR spectrum, simplifying the spectrum and aiding in the assignment of the remaining proton signals. This technique allows for enhanced spectral resolution, making it easier to study the structure and conformation of the molecule. docbrown.info
Deuterium NMR (²H NMR) for Positional Labeling Analysis
Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a crucial technique for directly observing the deuterium nuclei within a molecule, making it indispensable for confirming the exact position of isotopic labels. sigmaaldrich.com In the case of this compound, the deuterium atoms are specifically incorporated into the methyl group at the second carbon position.
A key advantage of ²H NMR is its ability to provide a clean spectrum where only the deuterated parts of the molecule are visible. sigmaaldrich.com For this compound, the ²H NMR spectrum would be expected to show a signal corresponding to the -CD₃ group. The chemical shift of this signal would be very similar to the chemical shift of the corresponding protons in the non-deuterated analogue, 2-methylbutanal, with only minor differences due to isotope effects. sigmaaldrich.com This similarity allows for straightforward spectral interpretation. Researchers can use ²H NMR to verify the successful and specific incorporation of deuterium at the intended methyl position and to assess the isotopic purity of the compound.
Carbon-13 NMR (¹³C NMR) with Deuterium Labeling
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. oregonstate.edu When a carbon atom is bonded to deuterium, the signal for that carbon in the ¹³C NMR spectrum is affected in two significant ways: a small shift in its resonance frequency (isotopic shift) and coupling between the carbon-13 and deuterium nuclei (C-D coupling).
For this compound, the carbon of the deuterated methyl group (-CD₃) will exhibit these effects. The signal for this carbon will appear as a multiplet due to the spin-spin coupling with the three deuterium atoms. Since the spin quantum number of deuterium is 1, the multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin. This results in a complex multiplet for the -CD₃ carbon. Furthermore, the chemical shift of the carbon atom directly attached to the deuterium will be slightly different compared to its non-deuterated counterpart. oregonstate.edu The chemical shifts of the other carbon atoms in the molecule will be largely unaffected. For comparison, the approximate ¹³C NMR chemical shifts for the non-deuterated 2-methylbutanal are presented in the table below. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Methylbutanal
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | ~205.2 |
| CH (at C2) | ~47.8 |
| CH₂ (at C3) | ~23.6 |
| CH₃ (at C4) | ~11.4 |
| CH₃ (at C2) | ~12.9 |
Note: Data is for the non-deuterated compound, 2-methylbutanal, in CDCl₃. The chemical shift for the deuterated methyl carbon in this compound would show a characteristic multiplet and a slight isotopic shift.
Proton NMR (¹H NMR) for Residual Proton Quantification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of organic compounds by analyzing the chemical environment of hydrogen nuclei. hw.ac.uk In the analysis of a deuterated compound like this compound, ¹H NMR serves a critical role in quantifying the amount of residual, non-deuterated compound. mdpi.com
Since the deuteration process is rarely 100% complete, a small percentage of the starting material, 2-methylbutanal, will remain. ucla.edu The ¹H NMR spectrum of a this compound sample will show signals corresponding to the protons in the non-deuterated analogue. By integrating the signals of these residual protons and comparing them to the signal of a known internal standard, the isotopic purity of the deuterated compound can be accurately determined. mdpi.comresearchgate.net The absence or significant reduction of the signal for the methyl protons at the C2 position confirms a high degree of deuteration. The chemical shifts of the remaining protons in the molecule (the aldehyde proton, the methine proton, the methylene (B1212753) protons, and the terminal methyl protons) would be observed.
Table 2: Expected ¹H NMR Signals for Residual Protons in a this compound Sample
| Proton(s) | Approximate Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| CHO (Aldehyde) | ~9.6 | Doublet |
| CH (at C2) | ~2.2-2.3 | Multiplet |
| CH₂ (at C3) | ~1.4-1.8 | Multiplet |
| CH₃ (at C4) | ~0.9-1.1 | Triplet |
| CH₃ (at C2) | ~1.0-1.2 | Doublet |
Note: These are approximate shifts for the non-deuterated compound. The intensity of the CH₃ signal at C2 would be significantly reduced in a highly enriched sample of this compound.
Chromatographic Separations in Conjunction with Spectrometry
Chromatographic techniques are essential for separating volatile compounds from complex mixtures before their detection and quantification by a spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. researchgate.netresearchgate.net For the analysis of this compound, GC separates it from other volatile components in a sample based on its boiling point and interaction with the stationary phase of the GC column. up.ac.za Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is three units higher than that of its non-deuterated counterpart, 2-methylbutanal, due to the three deuterium atoms. This distinct mass difference allows for the unambiguous identification and quantification of the deuterated compound, even in the presence of the non-deuterated form. smolecule.com GC-MS is widely used in metabolic studies and environmental analysis where isotopically labeled internal standards like this compound are employed for accurate quantification. researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) Coupling for Trace Analysis
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices. ucla.eduresearchgate.netresearchgate.net This method is particularly useful for trace analysis, as it allows for the pre-concentration of analytes from the headspace above a sample. nih.gov
In the context of this compound analysis, a sample (e.g., a biological fluid or food product) is placed in a sealed vial and heated to allow the volatile compounds, including the deuterated aldehyde, to partition into the headspace. mdpi.com An SPME fiber coated with a specific sorbent is then exposed to the headspace, where the volatile analytes are adsorbed. The fiber is subsequently retracted and inserted into the hot injector of a GC-MS system, where the analytes are desorbed and analyzed. This technique enhances the sensitivity of the analysis, making it possible to detect very low concentrations of this compound. nih.gov The use of deuterated internal standards in HS-SPME-GC-MS helps to correct for matrix effects and variations in extraction efficiency, leading to more accurate quantification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the analysis of a wide range of compounds in complex matrices. up.ac.zaresearchgate.net While GC-MS is well-suited for volatile aldehydes, LC-MS/MS becomes essential when dealing with less volatile compounds or when derivatization is employed to enhance detection. mdpi.comnii.ac.jp
For the analysis of aldehydes like this compound, especially in biological samples, derivatization is often performed to improve chromatographic separation and ionization efficiency. mdpi.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazones. These derivatives can then be readily analyzed by LC-MS/MS. nih.gov The use of a deuterated standard like this compound allows for stable isotope dilution analysis, which is the gold standard for quantification in complex matrices. researchgate.net The mass spectrometer can be set to monitor specific precursor-to-product ion transitions for both the derivatized analyte and its deuterated internal standard, providing excellent selectivity and sensitivity. researchgate.netresearchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Methylbutanal |
| Deuterium |
| 2,4-Dinitrophenylhydrazine |
| Tetramethylsilane |
Applications of 2 Methyl D3 Butanal in Mechanistic Studies
Elucidation of Organic Reaction Mechanisms
The subtle mass difference between hydrogen and deuterium (B1214612) can lead to measurable differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This effect, along with isotopic labeling, allows for the detailed study of reaction intermediates and rearrangements.
Investigation of Kinetic Isotope Effects (KIEs)
The replacement of a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation within the rate-determining step of a reaction can significantly alter the reaction rate. This is known as a primary kinetic isotope effect. The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides information about the transition state of the reaction. wikipedia.orgyoutube.com For instance, a large normal KIE (kH/kD > 1) suggests that the C-H bond is significantly broken in the transition state. mdpi.comprinceton.edu Conversely, an inverse KIE (kH/kD < 1) can indicate a more sterically crowded transition state or a change in hybridization. wikipedia.orgyoutube.com
In the context of 2-Methyl-d3-butanal, the deuterium atoms are located on the methyl group adjacent to the carbonyl carbon. While direct involvement in bond breaking at this position is less common for many aldehyde reactions, secondary kinetic isotope effects can still be observed. These smaller effects arise from changes in the vibrational frequencies of bonds not directly broken in the rate-determining step and can provide valuable information about the structure of the transition state. wikipedia.org For example, a small normal or inverse secondary KIE could help differentiate between proposed mechanisms in reactions such as aldol (B89426) condensations or oxidations involving the aldehyde.
Tracing Carbon and Hydrogen Atom Rearrangements during Reactions
Isotopic labeling with deuterium is an indispensable technique for tracing the movement of atoms during complex organic rearrangements. libretexts.orgmasterorganicchemistry.com In reactions where carbocation intermediates are formed, such as in certain types of substitutions or eliminations, hydride or alkyl shifts can occur to form more stable carbocations. libretexts.orgmasterorganicchemistry.com
By using this compound, chemists can track the fate of the deuterated methyl group. For example, if a reaction proceeds through a carbocation intermediate at the C2 position, a subsequent 1,2-hydride (or in this case, deuteride) shift could potentially occur. Analysis of the product distribution and the location of the deuterium atoms using techniques like mass spectrometry or NMR spectroscopy would reveal whether such a rearrangement has taken place. This information is crucial for constructing an accurate reaction mechanism. researchgate.net
Studies of Hydrogen Abstraction Reactions in Aldehydes
Hydrogen abstraction is a key step in many radical-mediated reactions of aldehydes. tandfonline.comreading.ac.uk Theoretical studies on the reaction of hydrogen atoms with branched-chain aldehydes like 2-methylbutanal have shown that the presence of the aldehyde functional group and adjacent alkyl groups influences the C-H bond dissociation energies. tandfonline.com Specifically, the C-H bond at the α-carbon (C2) is weakened, making it a potential site for hydrogen abstraction. tandfonline.com
By employing this compound in such studies, researchers can experimentally probe the selectivity of hydrogen abstraction. A kinetic isotope effect would be expected if the abstraction of a deuterium atom from the methyl group is part of the rate-determining step. Comparing the rates and products of the reaction with the non-deuterated analogue would provide direct evidence for the involvement of the C-H bonds of the methyl group in the reaction mechanism. core.ac.uk
Understanding Enzyme Catalysis and Biotransformations
The principles of isotopic labeling extend to the study of biochemical reactions catalyzed by enzymes. Deuterated substrates like this compound are valuable for elucidating enzymatic mechanisms and tracing metabolic pathways.
Deuterium Labeling in Biocatalytic Processes
Enzymes are highly specific catalysts that often operate with near-perfect stereoselectivity. nih.govnih.gov Introducing deuterium-labeled compounds into biocatalytic systems can provide insights into the enzyme's mechanism of action. nih.govacs.org For example, enzymes that catalyze reductions of carbonyl groups often utilize cofactors like NADH. By using a deuterated substrate and observing the stereochemistry of the resulting alcohol, one can deduce the facial selectivity of the hydride (or deuteride) transfer from the cofactor to the substrate.
Furthermore, the kinetic isotope effect can be a powerful tool in enzymology. A significant KIE upon deuteration of a specific position in the substrate suggests that the C-H bond at that position is being cleaved in the rate-limiting step of the enzymatic reaction. This information helps to identify the key chemical transformations occurring within the enzyme's active site. oup.com
Tracing Aldehyde Transformations in Biological Systems
Aldehydes are common intermediates and products in various metabolic pathways. tuwien.at Tracing the metabolic fate of aldehydes is crucial for understanding both normal physiological processes and the mechanisms of toxicity. Deuterium-labeled compounds, in conjunction with analytical techniques like gas chromatography-mass spectrometry (GC-MS), allow for the unambiguous identification and quantification of metabolites derived from the labeled precursor. nih.gov
For instance, if this compound were introduced into a biological system, such as liver microsomes, researchers could track the incorporation of the deuterium label into various metabolic products. nih.gov This would help to map the biotransformation pathways of branched-chain aldehydes, identifying the enzymes involved and the structures of the resulting metabolites. Such studies are vital for understanding the metabolism of both endogenous and xenobiotic aldehydes.
Role of 2 Methyl D3 Butanal in Metabolic Pathway Elucidation
Tracer Applications in Metabolic Research
The core utility of 2-Methyl-d3-butanal lies in its function as a stable isotope-labeled tracer. medchemexpress.commaastrichtuniversity.nl This methodology allows researchers to introduce a "tagged" molecule into a biological system and track its journey through various metabolic transformations. bitesizebio.com By substituting hydrogen atoms with their heavier isotope, deuterium (B1214612), at the methyl group, this compound becomes distinguishable from its naturally occurring counterpart by mass spectrometry. medchemexpress.com This distinction enables precise tracking and quantification, providing a dynamic view of metabolic fluxes that is not achievable with traditional metabolomics, which only offers a static snapshot. bitesizebio.comnih.gov
Tracing the Fate of Branched-Chain Aldehydes
Branched-chain aldehydes, including 2-methylbutanal, are significant flavor and aroma compounds in a variety of foods and beverages. nih.govnih.gov They are formed through both enzymatic and non-enzymatic pathways. nih.gov The use of this compound allows for the detailed investigation of the production and degradation pathways of these aldehydes. nih.gov For instance, in studies related to food science, tracing the fate of this labeled compound can help elucidate how different processing techniques, such as roasting or fermentation, influence the formation of these important volatile compounds. researchgate.net Research has shown that a mixture of 2-methyl-butanal and 3-methyl-butanal, emitted by the fungus Cladosporium halotolerans, can promote plant growth, highlighting the diverse biological roles of these aldehydes. nih.gov
Studying Amino Acid Degradation Pathways
2-Methylbutanal is a known product of the degradation of the branched-chain amino acid isoleucine. srce.hrresearchgate.net The metabolic pathway, often referred to as the Ehrlich pathway, involves the transamination of the amino acid to its corresponding α-keto acid, followed by decarboxylation to form the aldehyde. nih.gov By introducing this compound, researchers can study the reverse reaction or subsequent metabolic steps. This approach is crucial for understanding the metabolic flux through amino acid catabolism in various organisms, from microbes to humans. nih.govuwstout.edu Such studies are vital for research into inborn errors of metabolism and for understanding the metabolic changes associated with various diseases. nih.gov
Applications in Volatile Organic Compound (VOC) Formation Research
Volatile organic compounds (VOCs) are produced by a vast array of organisms and play critical roles in cell signaling and communication. nih.gov 2-Methylbutanal is a recognized VOC in plants, fungi, and bacteria. nih.govnih.govresearchgate.net Understanding the biosynthesis of these compounds is a significant area of research. The use of this compound as a tracer can help identify the enzymatic steps and precursor molecules involved in the formation of 2-methylbutanal and related VOCs. bitesizebio.com For example, research on the fungus Cladosporium halotolerans identified 2-methyl-butanal as one of the key VOCs responsible for promoting plant growth, and tracer studies can further elucidate the underlying signaling pathways. nih.gov
Quantitative Analysis of Metabolites using this compound
In analytical chemistry, particularly in the field of metabolomics, accurate quantification of metabolites is paramount. This compound serves as an excellent internal standard for the quantitative analysis of its non-labeled counterpart, 2-methylbutanal, and other related volatile aldehydes. sci-hub.seasbcnet.org Internal standards are essential for correcting variations that can occur during sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS). sissg.it Because this compound has nearly identical chemical and physical properties to 2-methylbutanal, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. tobaccoharmreduction.org This allows for highly accurate and precise quantification of the target analyte in complex biological matrices.
Table 1: Applications of this compound in Quantitative Analysis
| Application Area | Analyte(s) Quantified | Analytical Technique | Reference |
| Food Analysis | 2-Methylbutanal, 3-Methylbutanal | GC-MS | sci-hub.se |
| Fermentation Monitoring | Volatile fermentation byproducts | GC-MS with SPME | asbcnet.org |
| Environmental Analysis | Volatile Organic Compounds | GC-MS | nih.gov |
In Vitro and Ex Vivo Metabolic System Investigations
The study of metabolic pathways often begins with simplified, controlled environments before moving to whole organisms. In vitro (in a test tube or culture dish) and ex vivo (using tissue from an organism) systems are invaluable for dissecting specific metabolic reactions. nih.govresearchgate.net In these settings, this compound can be introduced to isolated enzymes, cell cultures, or tissue preparations to investigate the specific biotransformations it undergoes. nih.gov This allows for the characterization of enzyme kinetics, identification of metabolic intermediates, and the elucidation of regulatory mechanisms without the confounding variables present in a whole organism. nih.gov For example, in vitro studies using rat skeletal muscle cells have investigated the uptake and production of various aldehydes, including 2-methylbutanal, providing insights into muscle cell metabolism. nih.gov
Computational and Theoretical Investigations Involving Deuterated Butanal Analogs
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of deuterated aldehydes. nih.govunipd.it For 2-Methyl-d3-butanal, these calculations can elucidate various molecular properties. The substitution of hydrogen with deuterium (B1214612) primarily affects properties related to mass, such as vibrational frequencies, but it can also induce small changes in electronic properties due to its influence on zero-point vibrational energies.
Detailed quantum chemical calculations allow for the determination of key molecular descriptors. arabjchem.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. arabjchem.org While the potential energy surface is identical for isotopologues under the Born-Oppenheimer approximation, the vibrational energy levels sitting on this surface are different, which can slightly alter the effective energy gap and reactivity. mdpi.com
The reactivity of this compound can be compared to its non-deuterated counterpart, 2-Methylbutanal. Computational models can predict how the deuterium substitution affects reaction barriers and transition state geometries for reactions such as nucleophilic addition to the carbonyl group or enolate formation. These calculations provide a quantitative basis for understanding the subtle electronic consequences of deuteration.
Table 1: Calculated Electronic Properties of Butanal Analogs This table presents hypothetical data based on typical results from quantum chemical calculations for illustrative purposes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 2-Methylbutanal | -6.85 | -0.25 | 6.60 | 2.75 |
| This compound | -6.86 | -0.24 | 6.62 | 2.74 |
Modeling of Potential Energy Surfaces for Deuterated Systems
The potential energy surface (PES) represents the energy of a molecule as a function of its atomic coordinates and is a cornerstone of computational chemistry for studying chemical reactions. researchgate.netuni-siegen.de For a reaction involving a deuterated species like this compound, the PES is, in principle, identical to that of the non-deuterated analog within the Born-Oppenheimer approximation, which separates nuclear and electronic motion. mdpi.com
However, the dynamics of how the nuclei move on this surface are mass-dependent. Modeling the PES is crucial for understanding reaction pathways, locating transition states, and identifying intermediates. nih.gov When a light atom like hydrogen is replaced by a heavier isotope like deuterium, the zero-point energy (ZPE) of the molecule is lowered. The ZPE is the minimum vibrational energy a molecule can possess, and this difference in ZPE between the deuterated and non-deuterated species can affect reaction rates and equilibria.
Computational models can map out the minimum energy path for reactions involving this compound. For example, in an abstraction reaction of a hydrogen/deuterium atom from the methyl group, the shape of the PES around the transition state is critical. The difference in vibrational frequencies at the transition state compared to the reactant ground state is what ultimately gives rise to the kinetic isotope effect. Bifurcations on the potential energy surface can lead to multiple products from a single transition state, a phenomenon where dynamic effects, influenced by atomic masses, play a significant role in product selectivity. nih.gov
Prediction and Interpretation of Spectroscopic Data for Labeled Compounds
Computational methods are invaluable for predicting and interpreting the spectra of isotopically labeled compounds. Techniques like DFT can calculate spectroscopic parameters with high accuracy, aiding in the analysis of experimental NMR, IR, and Raman spectra. mdpi.commlsu.ac.in
For this compound, the most significant spectroscopic changes compared to the unlabeled compound are expected in the vibrational (IR and Raman) and NMR spectra.
Vibrational Spectroscopy: The C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. Quantum chemical calculations can predict these shifted frequencies, which is essential for assigning peaks in an experimental IR or Raman spectrum. researchgate.net
NMR Spectroscopy: Deuterium substitution has a distinct effect on both ¹H and ¹³C NMR spectra. In ¹H NMR, the signal for the methyl protons would be absent and replaced by a much broader, less sensitive deuterium signal elsewhere. In ¹³C NMR, the carbon atom bonded to deuterium (the methyl carbon) will experience a characteristic multiplet splitting pattern due to C-D coupling and a small isotopic shift in its resonance frequency. mdpi.com Neighboring carbons can also show small isotope-induced shifts.
Table 2: Predicted Spectroscopic Shifts for this compound This table contains illustrative data based on known isotopic effects and data for the parent compound. Experimental values may vary. The ¹³C NMR data for the parent compound is from PubChem. nih.gov
| Nucleus | 2-Methylbutanal (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Predicted Isotope Shift (ppm) |
|---|---|---|---|
| C1 (CHO) | 205.2 | 205.15 | -0.05 |
| C2 (CH) | 47.8 | 47.7 | -0.1 |
| C3 (CH₂) | 23.6 | 23.55 | -0.05 |
| C4 (CH₃) | 11.4 | 11.35 | -0.05 |
| C2-CH₃ | 12.9 | 12.5 (center of multiplet) | -0.4 |
Simulations of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. mdpi.com Simulating KIEs is a powerful application of computational chemistry to elucidate reaction mechanisms. rutgers.edu The KIE is highly sensitive to changes in bonding at the isotopically substituted position during the transition state of the rate-determining step.
For this compound, deuteration is at the methyl group attached to the C2 carbon. This position is not the primary reactive site (the aldehyde group) but is adjacent to it. Therefore, any observed KIE for reactions at the carbonyl carbon would be a secondary kinetic isotope effect (SKIE).
Secondary KIEs (SKIEs): These effects arise when the isotopically substituted bond is not broken or formed in the reaction. They are typically smaller than primary KIEs and provide information about changes in hybridization or steric environment at the labeled position. For example, if the C2 carbon changes from sp³ hybridization in the reactant to sp² in the transition state, a normal SKIE (kH/kD > 1) is expected. Conversely, a change from sp² to sp³ would result in an inverse SKIE (kH/kD < 1).
Computational simulations, often using variational transition state theory (VTST) with multidimensional tunneling corrections, can calculate the expected KIE for a proposed reaction mechanism. copernicus.orgacs.org By comparing the simulated KIE with experimental values, researchers can gain strong evidence for or against a particular mechanistic pathway. nih.gov For instance, in a retro-aldol/aldol (B89426) rearrangement, secondary KIEs provide direct evidence for the proposed mechanism and the rate-limiting step. nih.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes for Site-Specific Deuteration
The synthesis of isotopically labeled compounds with high precision is crucial for their application in research. For 2-Methyl-d3-butanal, the focus is on methods that allow for the specific and efficient incorporation of deuterium (B1214612) at the methyl position. While traditional methods exist, future research is directed towards more versatile, cost-effective, and environmentally benign synthetic strategies.
Recent advancements have highlighted several promising avenues. researchgate.net A significant area of development is the use of hydrogen isotope exchange (HIE) reactions, which allow for the direct replacement of C-H bonds with C-D bonds. snnu.edu.cn These methods are often more atom-economical than building the molecule from pre-deuterated fragments. One such approach involves a synergistic combination of light-driven photoredox catalysis and thiol catalysis, using inexpensive deuterium oxide (D₂O) as the deuterium source. researchgate.netsnnu.edu.cn This strategy has shown broad functional group tolerance and high efficiency for the deuteration of aldehydes. researchgate.net
Another emerging technique is the use of N-heterocyclic carbene (NHC) catalysis, which has been successfully employed to prepare highly deuterated aldehydes. beilstein-journals.org Research in this area aims to expand the substrate scope and optimize reaction conditions to achieve near-perfect deuterium incorporation without scrambling. beilstein-journals.org The development of these novel routes is critical for making compounds like this compound more accessible for widespread use.
Table 1: Emerging Synthetic Strategies for Site-Specific Deuteration of Aldehydes
| Synthetic Strategy | Catalyst/Reagent System | Deuterium Source | Key Advantages | Research Focus |
| Photoredox/Thiol Catalysis | Decatungstate photocatalyst & Thiol co-catalyst | D₂O | High functional group tolerance; uses inexpensive D₂O. researchgate.netsnnu.edu.cn | Broadening substrate scope to complex molecules. snnu.edu.cn |
| N-Heterocyclic Carbene (NHC) Catalysis | NHC organocatalyst | Deuterated precursors | High levels of deuterium incorporation (>95%). beilstein-journals.org | Preventing partial decomposition of aliphatic aldehydes. beilstein-journals.org |
| Metal-Free Decarboxylation | Visible-light photoredox catalyst | D₂O | Avoids stoichiometric metal oxidants/reductants; mild conditions. researchgate.net | Improving yield and deuterium incorporation levels. researchgate.net |
| Iridium-based C-H Activation | Ir(III) NHC-based complexes | D₂O | High regioselectivity for specific C-H bonds. snnu.edu.cn | Application to late-stage functionalization of drug-like molecules. snnu.edu.cn |
Integration of this compound in Multi-Omics Approaches
Multi-omics, the integrated analysis of diverse biological data sets such as genomics, proteomics, and metabolomics, offers a holistic view of cellular function and disease. frontlinegenomics.com Isotopically labeled compounds like this compound are invaluable tools in this field, particularly within metabolomics, the large-scale study of small molecules.
In multi-omics studies, this compound can serve as an ideal internal standard for the precise quantification of its non-deuterated counterpart and related branched-chain aldehydes in complex biological samples. Its utility extends to metabolic flux analysis, where it can be used as a tracer to map the metabolic fate of 2-methylbutanal through various biochemical pathways. For example, it could be used to investigate the breakdown of branched-chain amino acids like leucine, which produce related aldehyde intermediates. researchgate.net
The integration of such metabolomic data with genomic and proteomic information can uncover novel relationships between genetic predispositions, enzyme activity, and metabolic profiles. nih.gov For instance, researchers could correlate the metabolic processing rate of this compound with the expression levels of specific aldehyde dehydrogenase enzymes identified through proteomic analysis. This approach is powerful for identifying biomarkers and understanding the molecular underpinnings of metabolic disorders or cancer. nih.govumn.edu
Advancements in High-Throughput Analytical Methodologies
The effective use of this compound in complex research applications is contingent upon analytical techniques that can detect and quantify it with high sensitivity, specificity, and speed. The field of analytical chemistry is rapidly advancing, with a focus on high-throughput methodologies capable of processing large numbers of samples efficiently.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of deuterated compounds. plos.org Future advancements are focused on ultra-high-pressure liquid chromatography (UHPLC) systems, which offer superior separation power and shorter analysis times. researchgate.net Coupling UHPLC with state-of-the-art mass spectrometers allows for the robust quantification of this compound and its metabolites even in intricate biological matrices.
Another key area of development is automated sample preparation, such as solid-phase microextraction (SPME), which integrates sample extraction and concentration into a single, solvent-free step. mdpi.com Automating these workflows significantly increases throughput, which is essential for large-scale metabolomics or pharmacokinetic studies. acs.org Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful high-throughput technique used to study protein dynamics and interactions, and while it doesn't directly analyze this compound, the principles of high-throughput analysis of deuterated species are shared. researchgate.netacs.org
Table 2: High-Throughput Analytical Techniques for Deuterated Compounds
| Analytical Technique | Abbreviation | Principle | Key Advantages for this compound Analysis |
| Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry | UHPLC-MS/MS | High-resolution chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity, specificity, and rapid analysis times for quantification in complex mixtures. plos.orgresearchgate.net |
| Automated Solid-Phase Microextraction | Auto-SPME | Miniaturized, automated extraction and concentration of analytes onto a coated fiber. | Reduces sample preparation time, minimizes solvent use, and integrates with GC-MS or LC-MS. mdpi.com |
| Hydrogen-Deuterium Exchange Mass Spectrometry | HDX-MS | Monitors the exchange of protein backbone amide hydrogens with deuterium to probe protein structure and dynamics. | While for proteins, it represents a high-throughput platform for analyzing deuterated molecules. acs.orgacs.org |
| Ion Mobility Spectrometry | IMS | Separates ions based on their size, shape, and charge in a carrier gas. | Provides an additional dimension of separation to mass spectrometry, improving selectivity. researchgate.net |
Exploration of Deuterium Isotope Effects in New Chemical Reactions and Biological Pathways
The replacement of hydrogen with deuterium, a heavier isotope, can alter the rate of chemical reactions. wikipedia.org This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms and has significant implications for drug development. snnu.edu.cn The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is required to break it.
Future research will utilize this compound to probe the mechanisms of novel chemical reactions. For example, in reactions where a C-H bond on the methyl group is cleaved in the rate-determining step, the use of this compound would result in a significantly slower reaction rate (a primary KIE). Even if the bond is not broken, its substitution can still influence the reaction rate through a secondary KIE, providing subtle insights into the transition state structure. nih.gov A recent theoretical study on the reaction kinetics of the non-deuterated 2-methyl-1-butanal highlights the complexity of its H-abstraction reactions, offering a baseline for future KIE studies with the deuterated analogue. tandfonline.com
In biological systems, the KIE can be exploited to study enzyme mechanisms and to enhance the metabolic stability of pharmaceuticals. nih.gov By using this compound as a substrate for enzymes like aldehyde oxidases or dehydrogenases, researchers can determine if the cleavage of a C-H bond at the methyl position is a rate-limiting step in its metabolism. This knowledge is crucial for designing "heavy drugs" where strategic deuteration at metabolically vulnerable sites can slow down drug clearance, improving pharmacokinetic profiles. snnu.edu.cnnih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Methyl-d3-butanal, and how can isotopic purity be validated?
- Answer : this compound is typically synthesized via deuteration of the non-deuterated precursor (2-Methylbutanal, CAS RN 96-17-3 ). Common methods include catalytic deuteration using deuterium gas or solvent exchange in deuterated media. Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, the deuterium incorporation ratio is quantified by comparing molecular ion peaks (e.g., m/z shifts corresponding to -d3 labeling). In NMR, the absence of proton signals at the deuterated positions (e.g., C-3 methyl group) confirms isotopic enrichment .
Q. How does deuterium labeling in this compound influence its physicochemical properties compared to the non-deuterated form?
- Answer : Deuterium substitution alters molecular mass and vibrational frequencies, which can affect boiling points, density, and spectral signatures. For example, the deuterated form may exhibit a slightly higher boiling point due to increased molecular mass. These differences can be systematically analyzed using gas chromatography-mass spectrometry (GC-MS) for volatility comparisons and infrared (IR) spectroscopy to identify C-D stretching modes (~2100 cm⁻¹) versus C-H modes (~2900 cm⁻¹) .
Q. What analytical techniques are essential for characterizing this compound in complex mixtures?
- Answer : High-resolution GC-MS or liquid chromatography-tandem MS (LC-MS/MS) is critical for separating and identifying the deuterated compound in mixtures. Isotopic dilution analysis (IDA) using deuterated internal standards improves quantification accuracy. Additionally, ²H-NMR can resolve deuterium-specific environments, though sensitivity may require cryogenic probes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR/MS) for this compound during structural elucidation?
- Answer : Contradictions often arise from isotopic impurities or solvent interference. A systematic approach includes:
- Iterative testing : Repeating synthesis with stricter deuterium sources or purification steps.
- Principal contradiction analysis : Identifying the dominant factor (e.g., incomplete deuteration vs. side reactions) using fractional factorial experimental designs .
- Cross-validation : Comparing results across multiple techniques (e.g., MS for mass accuracy, ²H-NMR for positional deuteration) .
Q. What methodologies are recommended for studying the kinetic isotope effect (KIE) of this compound in enzymatic reactions?
- Answer : KIE studies require:
- Competitive experiments : Co-incubating deuterated and non-deuterated substrates with enzymes (e.g., dehydrogenases) to measure rate differences via LC-MS.
- Computational modeling : Density functional theory (DFT) to predict C-D bond cleavage barriers.
- Controlled variable testing : Isolating isotopic effects from pH, temperature, or solvent variables using constraint-based experimental frameworks .
Q. How can this compound be applied in metabolic flux analysis (MFA), and what are common pitfalls in tracer studies?
- Answer : As a stable isotope tracer, it is used to track metabolic pathways (e.g., lipid oxidation or amino acid metabolism). Key considerations include:
- Isotopic scrambling : Ensuring deuterium labels remain positionally stable during metabolism (validated via MS/MS fragmentation).
- Dynamic modeling : Integrating time-resolved isotopic enrichment data with metabolic networks using tools like INCA or OpenMETA.
- Contradiction management : Addressing discrepancies between predicted and observed flux distributions by re-evaluating model constraints or experimental conditions .
Data Contradiction and Iterative Analysis
Q. How should researchers approach contradictory results in the environmental stability of this compound across studies?
- Answer : Environmental stability contradictions (e.g., degradation rates in aqueous vs. lipid phases) require:
- Contradiction matrices : Tabulating variables (pH, temperature, matrix type) against observed degradation rates to identify outliers .
- Principal aspect analysis : Determining if degradation is primarily photolytic, microbial, or chemical, then isolating dominant factors for retesting .
Methodological Tools and Frameworks
Q. What constraint-based simulation frameworks are suitable for optimizing this compound synthesis protocols?
- Answer : Constraint-satisfaction algorithms (e.g., CSP solvers) can model reaction parameters (catalyst loading, temperature) to avoid over-constraining or under-specifying conditions. For example, iterative Monte Carlo simulations paired with experimental validation reduce trial-and-error in deuteration efficiency optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
